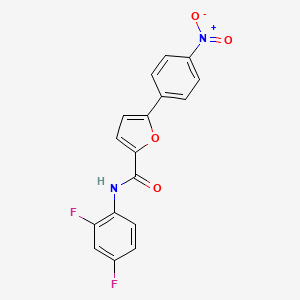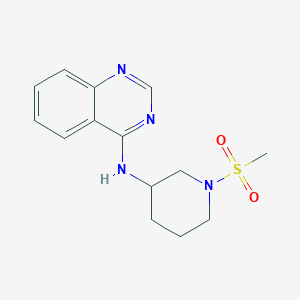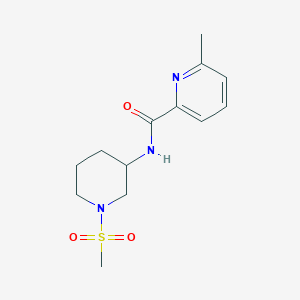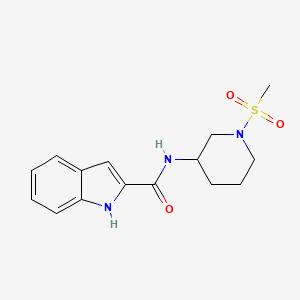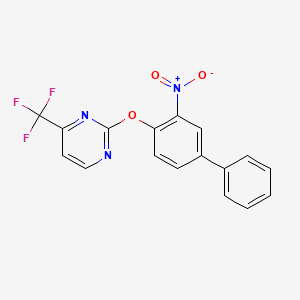
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves its binding to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This compound has been shown to selectively inhibit the activity of conventional PKC isoforms (α, β, and γ) and novel PKC isoforms (δ, ε, η, and θ) but has little effect on atypical PKC isoforms (ζ and ι/λ).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine is its high potency and selectivity for PKC isoforms. This compound has been shown to inhibit PKC activity at nanomolar concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. Therefore, it is essential to use appropriate controls and concentrations when using this compound in experiments.
未来方向
There are many future directions for the use of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine in scientific research. One potential area of research is the development of this compound analogs with improved solubility and selectivity for specific PKC isoforms. Another area of research is the use of this compound in combination with other anti-cancer agents to enhance their efficacy. Additionally, this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Overall, this compound has significant potential as a tool for studying the role of PKC in various cellular processes and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of 2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine involves the reaction of 2-nitro-4-phenylphenol with trifluoromethylpyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
科学研究应用
2-(2-Nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that are involved in the regulation of multiple signaling pathways. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, making it an essential tool for studying the role of PKC in cellular signaling.
属性
IUPAC Name |
2-(2-nitro-4-phenylphenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)15-8-9-21-16(22-15)26-14-7-6-12(10-13(14)23(24)25)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRDDMDWLYOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=NC=CC(=N3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
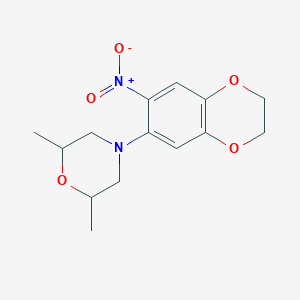
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
